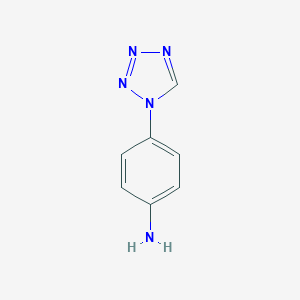

4-(1H-四唑-1-基)苯胺

描述

Synthesis Analysis

The synthesis of 4-(1H-Tetrazol-1-yl)aniline and related compounds involves several key steps, including the formation of tetrazole rings and the attachment of aniline groups. Studies on similar compounds have utilized different synthetic routes, including palladium-catalyzed amination reactions and chemical oxidative polymerization, indicating the versatility of synthetic approaches for compounds with tetrazole and aniline functionalities (Cho et al., 2001).

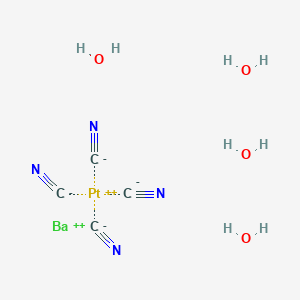

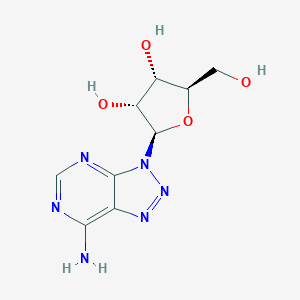

Molecular Structure Analysis

The molecular structure of 4-(1H-Tetrazol-1-yl)aniline is characterized by X-ray crystallography and density functional theory (DFT) calculations, providing insights into its geometric parameters, electronic structures, and spectral assignments. For instance, the crystal structure of bis[2-(1H-benzimidazol-2-yl-κN3)aniline-κN]bis(nitrato-κO)cadmium(II) reveals a distorted octahedral geometry, demonstrating the structural complexity of tetrazole-aniline derivatives (Kim & Kang, 2019).

Chemical Reactions and Properties

4-(1H-Tetrazol-1-yl)aniline participates in various chemical reactions, including cycloisomerization and Pictet-Spengler reactions, showcasing its reactivity and potential for generating complex molecular scaffolds. For example, the gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes leads to the synthesis of tetrahydropyrido[4,3-b]indole scaffolds, highlighting the compound's utility in synthesizing heterocyclic compounds (Reddy et al., 2012).

Physical Properties Analysis

The physical properties of 4-(1H-Tetrazol-1-yl)aniline, including its vibrational and spectroscopic properties, are critical for understanding its behavior and applications. The synthesis and characterization of similar compounds reveal insights into their UV-Visible and 13C NMR spectroscopic data, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-bonding orbital (NBO) analysis, providing a comprehensive view of their physical characteristics (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(1H-Tetrazol-1-yl)aniline, such as its reactivity, stability, and interactions with other molecules, are essential for its application in various fields. Studies on related compounds demonstrate their potential as ligands for mixed-mode chromatography and their role in forming stable radical cations, indicating the diverse chemical behaviors and applications of tetrazole-aniline derivatives (Shi et al., 2009).

科学研究应用

合成和结构表征

已通过各种方法合成和表征了4-(1H-四唑-1-基)苯胺衍生物。Yılmaz等人(2015年)从苯胺和其他衍生物合成了苯基四唑,包括1-苯基-1H-四唑,并利用光谱技术和单晶X射线衍射对其进行了表征。还研究了这些化合物的热分解,为了解它们的稳定性和在材料科学中的潜在应用提供了见解(Yılmaz等人,2015年)。

电化学应用

Shahhosseini等人(2016年)探索了基于4-(1H-四唑-1-基)苯胺衍生物的聚合物的电化学合成。这种聚合物在染料敏化太阳能电池中作为对电极具有很好的应用前景,显示出比传统的Pt对电极更高的能量转换效率(Shahhosseini et al., 2016)。

光物理性质和电致发光

Vezzu等人(2010年)的研究集中在源自N,N-二(苯基)苯胺衍生物的四齿螯合铂配合物上,展示了它们在有机发光二极管(OLEDs)中的潜力,由于其高发光和电致发光性能。这突显了4-(1H-四唑-1-基)苯胺衍生物在先进显示技术和照明应用中的潜力(Vezzu et al., 2010)。

光催化

Saritha等人(2021年)展示了一种基于咔唑的光催化剂4CzIPN,用于高效芳基化2H-吲哚衍生物。该研究突显了4-(1H-四唑-1-基)苯胺衍生物在光催化应用中的潜力,为芳基化反应提供了安全且易得的合成途径(Saritha et al., 2021)。

晶体学和材料性质

Slyvka等人(2019年)的研究涉及从4-(1H-四唑-1-基)苯胺衍生物合成和晶体结构分析的化合物,揭示了晶体格构内的分子几何和分子间相互作用。这种研究对于理解这些化合物在各个领域的材料性质和潜在应用至关重要(Slyvka et al., 2019)。

未来方向

Research into “4-(1h-Tetrazol-1-yl)aniline” and its derivatives is ongoing. For instance, in vitro cytotoxic evaluation has indicated that some hybrids of the compound exhibit potent inhibitory activities against certain cancer cell lines . This suggests potential future applications in cancer treatment.

作用机制

Target of Action

Tetrazole derivatives have been known to interact with various biological targets, such as the glucagon-like peptide-1 receptor (glp-1r) .

Mode of Action

It’s worth noting that tetrazole rings often act as bioisosteric substitutes for carboxylic acid fragments, which can modulate the activity of the compound .

Result of Action

Some tetrazole derivatives have shown cytotoxic activities against certain tumor cell lines .

Action Environment

It’s known that the compound has a storage temperature of -20°c , indicating that temperature could be a significant environmental factor affecting its stability.

属性

IUPAC Name |

4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRAUWWVBVECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341248 | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-Tetrazol-1-yl)aniline | |

CAS RN |

14213-13-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)